
2-((Trifluoromethyl)thio)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Trifluoromethyl)thio)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethylthio group attached to the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of quinoline derivatives with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-((Trifluoromethyl)thio)quinoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Trifluoromethyl)thio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
2-((Trifluoromethyl)thio)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of 2-((Trifluoromethyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cell death in certain types of cancer cells .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)quinoline
- 3-((Trifluoromethyl)thio)indoles
- 4-((Trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide
Comparison: 2-((Trifluoromethyl)thio)quinoline is unique due to the presence of both the quinoline ring and the trifluoromethylthio group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H6F3NS |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
2-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
Clé InChI |
HRHONTAOYWTKBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


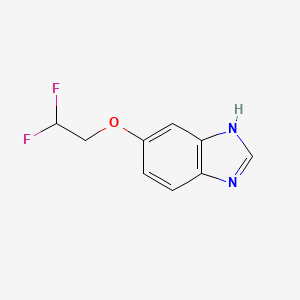
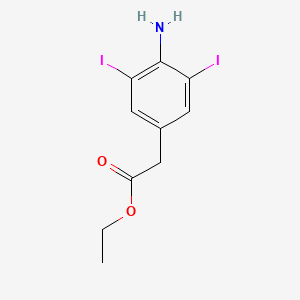
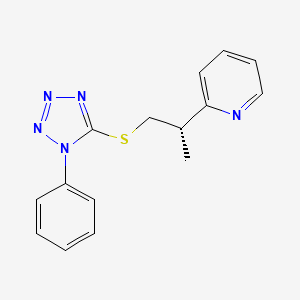
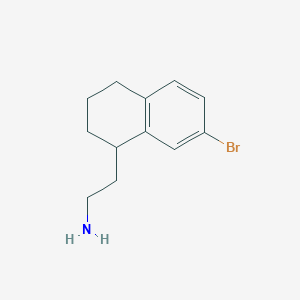
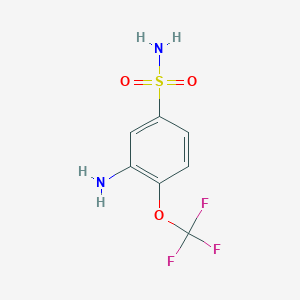
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
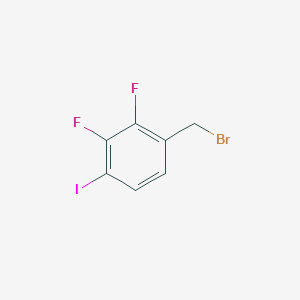
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)

![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
